2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1203686-91-2
VCID: VC3314016
InChI: InChI=1S/C12H12N2/c13-6-9-1-2-11-10(5-9)7-14-8-12(11)3-4-12/h1-2,5,14H,3-4,7-8H2
SMILES: C1CC12CNCC3=C2C=CC(=C3)C#N
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile

CAS No.: 1203686-91-2

Cat. No.: VC3314016

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile - 1203686-91-2

Specification

CAS No. 1203686-91-2
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carbonitrile
Standard InChI InChI=1S/C12H12N2/c13-6-9-1-2-11-10(5-9)7-14-8-12(11)3-4-12/h1-2,5,14H,3-4,7-8H2
Standard InChI Key NVNQKIFWTSNVLC-UHFFFAOYSA-N
SMILES C1CC12CNCC3=C2C=CC(=C3)C#N
Canonical SMILES C1CC12CNCC3=C2C=CC(=C3)C#N

Introduction

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is a complex organic compound that combines a cyclopropane ring with an isoquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The compound's structure includes a spiro linkage between the cyclopropane and isoquinoline rings, with a nitrile group attached to the isoquinoline ring.

Synthesis Methods

The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile typically involves multi-step reactions that require careful control of conditions to achieve the desired spirocyclic structure. Common methods include:

  • Cycloaddition Reactions: These involve the reaction of a cyclopropane precursor with an isoquinoline derivative under conditions that facilitate the formation of the spiro linkage.

  • Ring Closure Reactions: Starting materials may undergo ring closure reactions to form the isoquinoline ring, followed by attachment of the cyclopropane ring.

Synthesis Steps:

StepReaction TypeConditions
1CycloadditionHigh pressure, catalyst
2Ring ClosureAcidic conditions, reflux
3Nitrile FormationCyanation reaction, base

Biological Activity

Research into the biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile is ongoing, with potential applications in pharmacology. The compound's unique structure suggests it may interact with various biological targets, including enzymes and receptors.

Potential Biological Targets:

  • Enzyme Inhibitors: The nitrile group may participate in covalent binding to enzymes.

  • Receptor Modulators: The isoquinoline moiety could interact with G-protein coupled receptors.

Safety and Handling

Handling 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile requires caution due to its potential chemical reactivity. It is advisable to use protective equipment and follow standard laboratory safety protocols.

Safety Precautions:

  • Protective Gear: Gloves, goggles, lab coat

  • Storage: Cool, dry place, away from incompatible substances

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